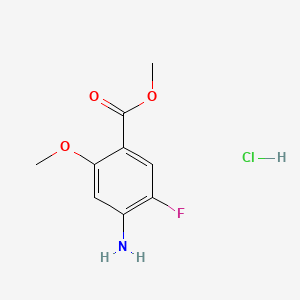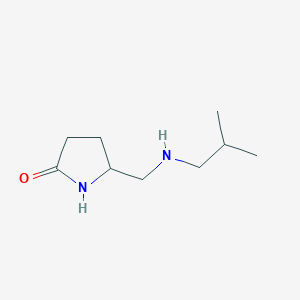
5-((Isobutylamino)methyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Isobutylamino)methyl)pyrrolidin-2-one is a chemical compound with the molecular formula C9H18N2O It is a derivative of pyrrolidin-2-one, a five-membered lactam ring, and contains an isobutylamino group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Isobutylamino)methyl)pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with isobutylamine under controlled conditions. One common method is to react pyrrolidin-2-one with isobutylamine in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane or ethyl acetate, at a temperature range of 0-50°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the scalability and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-((Isobutylamino)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The isobutylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidin-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
5-((Isobutylamino)methyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-((Isobutylamino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The isobutylamino group can form hydrogen bonds and hydrophobic interactions with the active sites of target proteins, modulating their activity. The pyrrolidin-2-one ring provides structural stability and enhances the binding affinity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidin-2-one: The parent compound, lacking the isobutylamino group.
N-Methylpyrrolidin-2-one: A derivative with a methyl group instead of an isobutylamino group.
Pyrrolidin-2,5-dione: A related compound with an additional carbonyl group at the 5-position
Uniqueness
5-((Isobutylamino)methyl)pyrrolidin-2-one is unique due to the presence of the isobutylamino group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, reactivity, and potential for specific interactions with biological targets, making it a valuable scaffold in medicinal chemistry .
Eigenschaften
Molekularformel |
C9H18N2O |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
5-[(2-methylpropylamino)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-7(2)5-10-6-8-3-4-9(12)11-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
SXDQFLCQHWJOLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNCC1CCC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


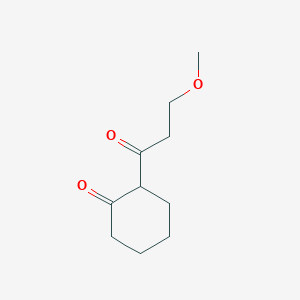
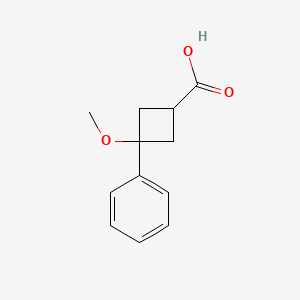
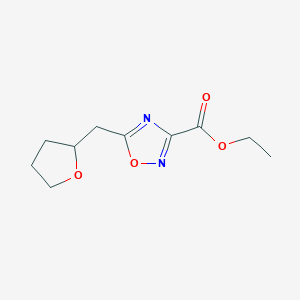
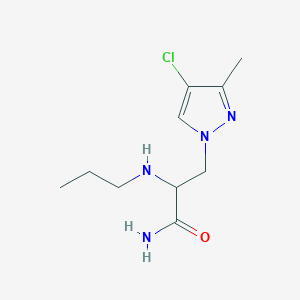

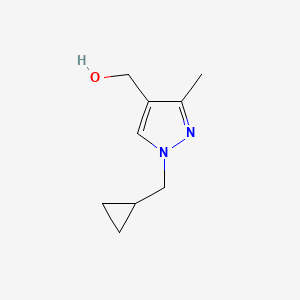
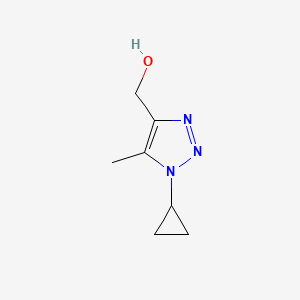
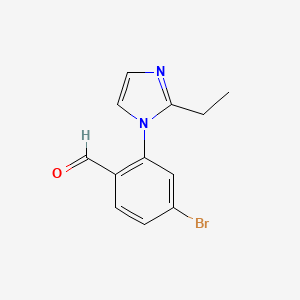
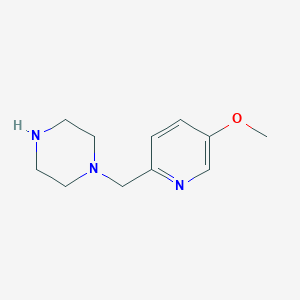

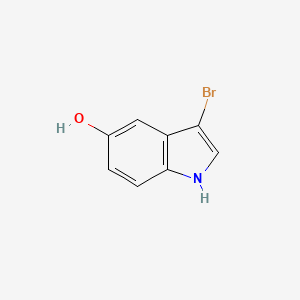
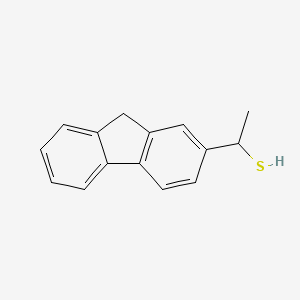
![1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13628252.png)
